[(3-Chlorophenyl)methyl]dimethylamine
Overview
Description
[(3-Chlorophenyl)methyl]dimethylamine is an organic compound with the molecular formula C9H12ClN. It is a derivative of dimethylamine, where the nitrogen atom is bonded to a 3-chlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Chlorophenyl)methyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl]dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Phenols: From nucleophilic substitution reactions.
Carboxylic Acids: From oxidation reactions.
Amines: From reduction reactions.
Scientific Research Applications
[(3-Chlorophenyl)methyl]dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(3-Chlorophenyl)methyl]amine: Lacks the dimethyl groups on the nitrogen atom.
[(3-Bromophenyl)methyl]dimethylamine: Similar structure but with a bromine atom instead of chlorine.
[(3-Methylphenyl)methyl]dimethylamine: Contains a methyl group instead of chlorine on the phenyl ring.
Uniqueness
[(3-Chlorophenyl)methyl]dimethylamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCHMNHSIHVTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037029 | |
Record name | 1-(3-Chlorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-97-1 | |
Record name | 3-Chloro-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15184-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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